molecular formula C16H17N5O2 B12452655 3-(2-Hydroxyethyl)-2-methyl-5-phenyl-3H-imidazo-[4,5-b]-pyridine-7-carbohydrazide

3-(2-Hydroxyethyl)-2-methyl-5-phenyl-3H-imidazo-[4,5-b]-pyridine-7-carbohydrazide

Cat. No.: B12452655
M. Wt: 311.34 g/mol
InChI Key: FTKQAICOBYRFGV-UHFFFAOYSA-N
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Description

3-(2-Hydroxyethyl)-2-methyl-5-phenyl-3H-imidazo-[4,5-b]-pyridine-7-carbohydrazide is a complex organic compound that belongs to the class of imidazo-pyridine derivatives This compound is characterized by its unique structure, which includes a hydroxyethyl group, a methyl group, a phenyl group, and a carbohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Hydroxyethyl)-2-methyl-5-phenyl-3H-imidazo-[4,5-b]-pyridine-7-carbohydrazide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Imidazo-Pyridine Core: The initial step involves the cyclization of appropriate precursors to form the imidazo-pyridine core. This can be achieved through the reaction of 2-aminopyridine with an aldehyde or ketone under acidic conditions.

    Introduction of the Hydroxyethyl Group: The hydroxyethyl group can be introduced via nucleophilic substitution reactions, where an appropriate hydroxyethylating agent reacts with the imidazo-pyridine core.

    Addition of the Methyl and Phenyl Groups: The methyl and phenyl groups can be introduced through alkylation and arylation reactions, respectively. These reactions often require the use of strong bases and suitable alkylating or arylating agents.

    Formation of the Carbohydrazide Moiety: The final step involves the reaction of the intermediate compound with hydrazine or a hydrazine derivative to form the carbohydrazide moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-Hydroxyethyl)-2-methyl-5-phenyl-3H-imidazo-[4,5-b]-pyridine-7-carbohydrazide undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.

    Reduction: The carbohydrazide moiety can be reduced to form hydrazine derivatives.

    Substitution: The phenyl group can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic substitution reactions often require the use of Lewis acids such as aluminum chloride (AlCl3) as catalysts.

Major Products

The major products formed from these reactions include oxidized derivatives (aldehydes and carboxylic acids), reduced hydrazine derivatives, and various substituted phenyl derivatives.

Scientific Research Applications

3-(2-Hydroxyethyl)-2-methyl-5-phenyl-3H-imidazo-[4,5-b]-pyridine-7-carbohydrazide has a wide range of scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structure and potential biological activity. It may exhibit antimicrobial, anticancer, and anti-inflammatory properties.

    Biology: In biological research, it is used as a probe to study various biochemical pathways and molecular interactions.

    Industrial Applications: It is used in the synthesis of advanced materials and as a precursor for the development of novel catalysts and polymers.

Mechanism of Action

The mechanism of action of 3-(2-Hydroxyethyl)-2-methyl-5-phenyl-3H-imidazo-[4,5-b]-pyridine-7-carbohydrazide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.

    Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, and inflammation, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Hydroxyethyl)-2-methyl-5-phenyl-3H-imidazo-[4,5-c]-pyridine-7-carbohydrazide
  • 3-(2-Hydroxyethyl)-2-methyl-5-phenyl-3H-imidazo-[4,5-d]-pyridine-7-carbohydrazide

Uniqueness

3-(2-Hydroxyethyl)-2-methyl-5-phenyl-3H-imidazo-[4,5-b]-pyridine-7-carbohydrazide is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C16H17N5O2

Molecular Weight

311.34 g/mol

IUPAC Name

3-(2-hydroxyethyl)-2-methyl-5-phenylimidazo[4,5-b]pyridine-7-carbohydrazide

InChI

InChI=1S/C16H17N5O2/c1-10-18-14-12(16(23)20-17)9-13(11-5-3-2-4-6-11)19-15(14)21(10)7-8-22/h2-6,9,22H,7-8,17H2,1H3,(H,20,23)

InChI Key

FTKQAICOBYRFGV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(N1CCO)N=C(C=C2C(=O)NN)C3=CC=CC=C3

Origin of Product

United States

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